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Compound of Interest

Compound Name: Mca-VDQMDGW-K(Dnp)-NH2

Cat. No.: B10785975 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate

Mca-VDQMDGW-K(Dnp)-NH2 for the quantitative analysis of Caspase-3 activity. Detailed

protocols for enzyme activity assays and kinetic analysis are provided, along with data

presentation and analysis guidelines.

Introduction
Mca-VDQMDGW-K(Dnp)-NH2 is a highly specific fluorogenic substrate for Caspase-3, an

essential effector caspase in the apoptotic pathway.[1][2][3] The assay principle is based on

Fluorescence Resonance Energy Transfer (FRET).[4] The substrate consists of a peptide

sequence recognized by Caspase-3, flanked by a fluorescent donor, 7-methoxycoumarin-4-

acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[1] In the intact substrate, the

fluorescence of Mca is quenched by the close proximity of the Dnp group. Upon cleavage of

the peptide by active Caspase-3, the Mca fluorophore is liberated, resulting in a significant

increase in fluorescence intensity.[1] This increase in fluorescence is directly proportional to the

Caspase-3 activity. The excitation and emission maxima for the cleaved Mca are approximately

328 nm and 420 nm, respectively.[1]
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Experimental Protocols
Materials and Reagents

Mca-VDQMDGW-K(Dnp)-NH2 Substrate: Lyophilized powder, store at -20°C.

Recombinant Human Caspase-3: For use as a positive control.

Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO): For use as a negative control.

Assay Buffer: 20 mM HEPES, pH 7.4, 0.1% CHAPS, 2 mM EDTA, 5 mM DTT.[1][2] Prepare

fresh before use.

Lysis Buffer: 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT.[2]

DMSO: For reconstituting the substrate and inhibitor.

96-well black microplates: For fluorescence measurements.

Fluorometric microplate reader: Capable of excitation at ~328 nm and emission at ~420 nm.

Reagent Preparation
Substrate Stock Solution (10 mM): Dissolve Mca-VDQMDGW-K(Dnp)-NH2 in DMSO.

Aliquot and store at -20°C, protected from light.

Inhibitor Stock Solution (2 mM): Dissolve Ac-DEVD-CHO in DMSO. Aliquot and store at

-20°C.[2]

1x Assay Buffer: Prepare by diluting a 10x stock or from individual components. Add DTT

immediately before use.[1]

1x Lysis Buffer: Prepare by diluting a 5x stock or from individual components. Add DTT

immediately before use.[2]

Protocol for Caspase-3 Activity in Cell Lysates
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
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Cell Lysis:

Induce apoptosis in your cell line of choice using a known stimulus.

Harvest cells and wash with cold PBS.

Resuspend the cell pellet in cold Lysis Buffer (e.g., 100 µL per 1-2 x 10^6 cells).[5]

Incubate on ice for 15-20 minutes.[2]

Centrifuge at 14,000 x g for 10-15 minutes at 4°C.[1]

Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

Determine the protein concentration of the lysate using a suitable method (e.g., BCA

assay).

Assay Setup:

Prepare the following reactions in a 96-well black microplate:

Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).[6]

Inhibitor Control Wells: 50 µL of cell lysate + 5 µL of diluted Caspase-3 inhibitor.

Positive Control Wells: 50 µL of Assay Buffer + diluted recombinant Caspase-3.

Blank Well: 50 µL of Lysis Buffer (to measure background fluorescence).

Adjust the volume in each well to 90 µL with Assay Buffer.

Reaction Initiation and Measurement:

Prepare a Reaction Mix by diluting the 10 mM substrate stock solution in Assay Buffer to a

10x working concentration (e.g., 200 µM for a final concentration of 20 µM).

Start the reaction by adding 10 µL of the 10x substrate solution to each well.

Immediately place the plate in the fluorometric reader, pre-set to 37°C.
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Measure the fluorescence intensity (Ex/Em = 328/420 nm) every 5 minutes for 60-120

minutes.

Protocol for Michaelis-Menten Kinetics
This protocol determines the kinetic parameters (Km and Vmax) of Caspase-3.

Assay Setup:

Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final

concentrations (e.g., 0.5 µM to 50 µM).

In a 96-well black microplate, add a fixed amount of purified recombinant Caspase-3 to

each well.

Initiate the reaction by adding the different concentrations of the substrate to the wells.

Immediately measure the fluorescence intensity over time as described above.

Data Presentation and Analysis
Experimental Workflow Diagram
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Standard Curve for Mca
To convert Relative Fluorescence Units (RFU) to the amount of cleaved substrate, a standard

curve using free Mca is required.

Table 1: Example Data for Mca Standard Curve

[Mca] (µM) RFU (Mean)

0.0 50

0.5 550

1.0 1045

2.5 2555

5.0 5040

10.0 9995

Caspase-3 Activity Calculation
Subtract Background: For each time point, subtract the RFU of the blank from the RFU of the

samples.

Calculate Initial Velocity (V₀): Plot RFU vs. time. The initial velocity is the slope of the linear

portion of this curve (ΔRFU/Δt).

Convert to Molar Rate: Use the standard curve to convert V₀ from RFU/min to µM/min.

Activity (µmol/min/mg) = (Slope [µM/min] x Reaction Volume [L]) / (Protein Amount [mg])

Table 2: Example Caspase-3 Activity Data
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Sample Protein (mg) V₀ (RFU/min)
Activity
(µmol/min/mg)

Untreated Cells 0.1 15 0.015

Treated Cells 0.1 250 0.250

Inhibitor Ctrl 0.1 18 0.018

Michaelis-Menten Kinetics Analysis
Calculate the initial velocity (V₀) for each substrate concentration [S].

Plot V₀ versus [S].

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g.,

GraphPad Prism) to determine Vmax and Km.[7][8]

Vmax: The maximum reaction velocity.[8]

Km (Michaelis constant): The substrate concentration at which the reaction velocity is half of

Vmax. It indicates the affinity of the enzyme for the substrate.[8]

Table 3: Example Data for Michaelis-Menten Analysis

[Substrate] (µM) V₀ (µM/min)

0.5 0.10

1.0 0.18

2.5 0.36

5.0 0.56

10.0 0.77

20.0 0.95

40.0 1.08
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Logical Relationship for Data Interpretation

{Raw Fluorescence Data (RFU vs. Time)|{ Time Course |  Substrate Titration}}

{Data Processing|{ Background Subtraction |  Calculate Initial Velocity (V₀)}}

{Kinetic Parameters| Plot V₀ vs. [S] |  Non-linear Regression |  Determine Vmax & Km}

Conclusion
(Enzyme Efficiency,
Inhibitor Potency)
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Important Considerations
Inner Filter Effect (IFE): At high substrate or sample concentrations, the absorption of

excitation and/or emission light can lead to non-linear fluorescence responses.[9][10][11] It is

crucial to work within a concentration range where fluorescence is linear with the

concentration of the fluorophore. If necessary, correct for the IFE using established methods.

[9][12]

Controls: Always include appropriate positive, negative (inhibitor), and blank controls to

ensure the validity of the results.

Linear Range: Ensure that the assay is performed within the linear range of both the

instrument and the enzyme kinetics. This may require optimizing enzyme and substrate

concentrations.
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Reagent Stability: DTT is unstable in solution; therefore, add it to the buffers immediately

before use. Protect the fluorogenic substrate from light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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